(2R)-2-[[(5S,6R)-1,6,9,14-Tetrahydroxy-5-[(2R,3R,4S,5S,6S)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid
(2R)-2-[[(5S,6R)-1,6,9,14-Tetrahydroxy-5-[(2R,3R,4S,5S,6S)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid
Pradimicin A is a member of the class of pradimicins that is isolated from the cultured broth of Actinomadura hibisca No. P157-2 (ATCC 53557). It is a disaccharide derivative, a polyphenol, an aromatic ether, a secondary alcohol, a pradimicin, a L-alanine derivative, a member of p-quinones and a carboxylic acid. It derives from a D-alanine.
Brand Name:
Vulcanchem
CAS No.:
117704-65-1
VCID:
VC0039940
InChI:
InChI=1S/C40H44N2O18/c1-11-6-18-24(31(49)21(11)37(53)42-12(2)38(54)55)23-16(9-17-25(32(23)50)28(46)15-7-14(56-5)8-19(43)22(15)27(17)45)29(47)35(18)59-40-34(52)36(26(41-4)13(3)58-40)60-39-33(51)30(48)20(44)10-57-39/h6-9,12-13,20,26,29-30,33-36,39-41,43-44,47-52H,10H2,1-5H3,(H,42,53)(H,54,55)/t12-,13+,20+,26+,29-,30+,33-,34-,35+,36+,39+,40-/m1/s1
SMILES:
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC
Molecular Formula:
C40H44N2O18
Molecular Weight:
840.8 g/mol
(2R)-2-[[(5S,6R)-1,6,9,14-Tetrahydroxy-5-[(2R,3R,4S,5S,6S)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid
CAS No.: 117704-65-1
Main Products
VCID: VC0039940
Molecular Formula: C40H44N2O18
Molecular Weight: 840.8 g/mol
CAS No. | 117704-65-1 |
---|---|
Product Name | (2R)-2-[[(5S,6R)-1,6,9,14-Tetrahydroxy-5-[(2R,3R,4S,5S,6S)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
Molecular Formula | C40H44N2O18 |
Molecular Weight | 840.8 g/mol |
IUPAC Name | (2R)-2-[[(5S,6R)-1,6,9,14-tetrahydroxy-5-[(2R,3R,4S,5S,6S)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
Standard InChI | InChI=1S/C40H44N2O18/c1-11-6-18-24(31(49)21(11)37(53)42-12(2)38(54)55)23-16(9-17-25(32(23)50)28(46)15-7-14(56-5)8-19(43)22(15)27(17)45)29(47)35(18)59-40-34(52)36(26(41-4)13(3)58-40)60-39-33(51)30(48)20(44)10-57-39/h6-9,12-13,20,26,29-30,33-36,39-41,43-44,47-52H,10H2,1-5H3,(H,42,53)(H,54,55)/t12-,13+,20+,26+,29-,30+,33-,34-,35+,36+,39+,40-/m1/s1 |
Standard InChIKey | WPICPWIIIBCXCV-NJGWPHBESA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)NC |
SMILES | CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |
Canonical SMILES | CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |
Description | Pradimicin A is a member of the class of pradimicins that is isolated from the cultured broth of Actinomadura hibisca No. P157-2 (ATCC 53557). It is a disaccharide derivative, a polyphenol, an aromatic ether, a secondary alcohol, a pradimicin, a L-alanine derivative, a member of p-quinones and a carboxylic acid. It derives from a D-alanine. |
Synonyms | BMY 28567 BMY-28567 pradimicin A |
PubChem Compound | 5464364 |
Last Modified | Nov 11 2021 |
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